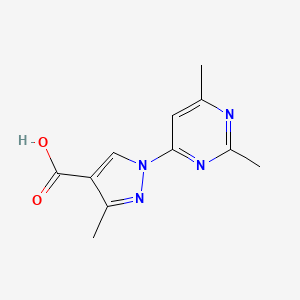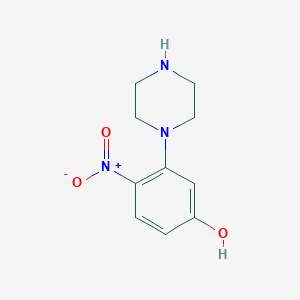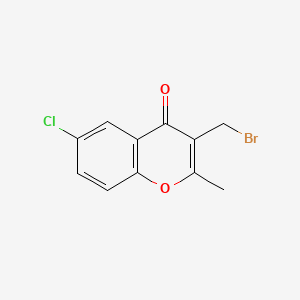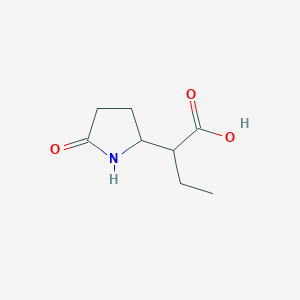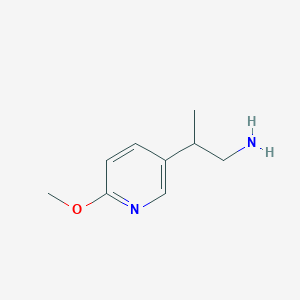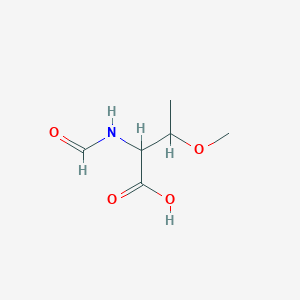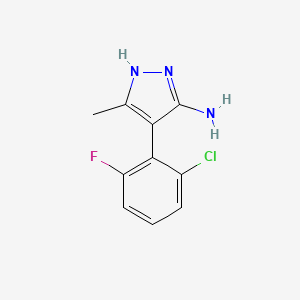
1-(2-Chlorophenyl)hexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)hexane-1,3-dione is an organic compound with the molecular formula C12H13ClO2 It is characterized by the presence of a chlorophenyl group attached to a hexane-1,3-dione backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chlorophenyl)hexane-1,3-dione can be synthesized through several methods. One common approach involves the Claisen condensation reaction between 2-chlorobenzaldehyde and hexane-1,3-dione in the presence of a strong base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by acidification to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chlorophenyl)hexane-1,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Derivatives with different functional groups replacing the chlorine atom.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)hexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: Used in the production of specialty chemicals and materials with desired properties.
Mécanisme D'action
The mechanism of action of 1-(2-Chlorophenyl)hexane-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The chlorophenyl group can enhance binding affinity to certain molecular targets, while the dione moiety can participate in redox reactions or form covalent bonds with nucleophilic sites on proteins.
Comparaison Avec Des Composés Similaires
1-(2-Bromophenyl)hexane-1,3-dione: Similar structure but with a bromine atom instead of chlorine.
1-(2-Fluorophenyl)hexane-1,3-dione: Contains a fluorine atom in place of chlorine.
1-(2-Methylphenyl)hexane-1,3-dione: Features a methyl group instead of chlorine.
Uniqueness: 1-(2-Chlorophenyl)hexane-1,3-dione is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. The chlorine atom can participate in specific chemical reactions that are not possible with other halogens or substituents, making this compound particularly valuable in certain synthetic and research applications.
Propriétés
Formule moléculaire |
C12H13ClO2 |
|---|---|
Poids moléculaire |
224.68 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)hexane-1,3-dione |
InChI |
InChI=1S/C12H13ClO2/c1-2-5-9(14)8-12(15)10-6-3-4-7-11(10)13/h3-4,6-7H,2,5,8H2,1H3 |
Clé InChI |
VKGDZHNCDRGWPE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)CC(=O)C1=CC=CC=C1Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[2-(ethylsulfanyl)ethyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13545786.png)

![10,10-Difluoro-8-azabicyclo[4.3.1]decane-1-carboxylicacidhydrochloride](/img/structure/B13545796.png)
